molecular formula C6H6O2S B1268378 Methyl 3-thiophenecarboxylate CAS No. 22913-26-4

Methyl 3-thiophenecarboxylate

Cat. No. B1268378
CAS RN: 22913-26-4
M. Wt: 142.18 g/mol
InChI Key: ZTRAEMILTFNZSM-UHFFFAOYSA-N
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Description

“Methyl 3-thiophenecarboxylate” is a chemical compound with the molecular formula C6H6O2S . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of “Methyl 3-thiophenecarboxylate” involves various chemical reactions. For instance, it has been used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids .


Molecular Structure Analysis

The molecular structure of “Methyl 3-thiophenecarboxylate” consists of a thiophene ring attached to a carboxylate group . The molecular weight of this compound is 142.18 .


Chemical Reactions Analysis

“Methyl 3-thiophenecarboxylate” participates in various chemical reactions. For example, it reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .


Physical And Chemical Properties Analysis

“Methyl 3-thiophenecarboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 192.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has a refractive index of 1.536 and a molar refractivity of 36.4±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

Methyl 3-thiophenecarboxylate is a valuable building block in organic synthesis. It is utilized in the preparation of various thiophene derivatives which are key intermediates in synthesizing pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of functional groups that can lead to complex molecules with potential biological activity .

Pharmaceutical Research

In pharmaceutical research, Methyl 3-thiophenecarboxylate serves as a precursor for the synthesis of compounds with potential therapeutic effects. It is involved in the creation of small molecule drugs that target a range of diseases, including cancer and infectious diseases. The compound’s ability to bind with proteins and enzymes makes it a candidate for drug design and discovery .

Material Science

In material science, Methyl 3-thiophenecarboxylate is used to synthesize polymers and organic compounds with specific electronic properties. It contributes to the development of organic semiconductors, which are essential for creating flexible electronic devices. Its incorporation into polymers can result in materials with improved thermal stability and conductivity .

Agricultural Chemistry

Methyl 3-thiophenecarboxylate finds applications in agricultural chemistry as a component in the synthesis of herbicides and pesticides. Its structural motif is common in molecules that exhibit biological activity against pests and weeds, making it a valuable tool for developing new agrochemicals .

Analytical Chemistry

In analytical chemistry, Methyl 3-thiophenecarboxylate is used as a standard or reagent in various analytical methods. It can be employed in chromatography and spectroscopy techniques to help identify and quantify other substances. Its well-defined properties make it suitable for use in calibration and method development .

Environmental Applications

Methyl 3-thiophenecarboxylate is also explored for environmental applications, particularly in the synthesis of compounds used in pollution control and environmental remediation. It can be part of catalysts used in the treatment of wastewater and air purification systems. Its role in creating environmentally friendly materials is an area of ongoing research .

Safety and Hazards

“Methyl 3-thiophenecarboxylate” can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRAEMILTFNZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341583
Record name Methyl 3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-thiophenecarboxylate

CAS RN

22913-26-4
Record name 3-Thiophenecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22913-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-thiophenecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-thiophene carboxylic acid (2.0 g, 15.60 mmol) in methanol (30 ml) was added a catalytic amount of sulphuric acid (0.5 ml) and the reaction mixture was heated to reflux for 2 hr. The solvent was removed under reduced pressure and the residue was poured into ice-cold water and extracted with ethyl acetate. The organic layer was washed with water, concentrated and dried to give 3-thiophene carboxylic acid methyl ester (1.8 g, 81%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-thiophenecarboxylic acid (2.0 g) was dissolved in MeOH (27 mL) and concentrated sulphuric acid (1.5 mL) was added. The reaction mixture was refluxed for 3 hours and 30 min., then concentrated under reduced pressure. A saturated NaHCO3 solution was added and the mixture was extracted with ethyl acetate. The organic phase was dried over Na2SO4 and concentrated in vacuo to give 1.98 g of the title compound as a colourless liquid which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 3-thenoic acid (prepared as described by S. Gronowitz in Arkiv. Kemi., 7, 361-369, 1954) (4.7 g, 0.037 mole) in anhydrous ether was treated with an ethereal solution of diazomethane (from 7-8 g N-nitroso-methylurea and 40% aqueous potassium hydroxide (30 ml) and ether (100 ml)). Evaporation in vacuo gave methyl-3-thenoate (4.9 g). Lithium aluminium hydride (1.3 g) reduction in ether gave 3-hydroxymethylthiophene (3.4 g, 93%) as a colourless oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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